molecular formula C16H19N5O B2501472 7-(4-Isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-carboxamid CAS No. 536999-09-4

7-(4-Isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-carboxamid

Katalognummer: B2501472
CAS-Nummer: 536999-09-4
Molekulargewicht: 297.362
InChI-Schlüssel: WFIDDUSHRUWOOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(4-Isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C16H19N5O and its molecular weight is 297.362. The purity is usually 95%.
BenchChem offers high-quality 7-(4-Isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-Isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds in the [1,2,4]triazolo[1,5-a]pyrimidine class exhibit significant antimicrobial properties. Specifically:

  • Target Pathogen : 7-(4-Isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has shown effectiveness against Enterococcus faecium infections. Its mechanism may involve interference with bacterial protein synthesis or cell wall integrity due to its structural similarity to nucleic acid components.
  • Case Study : In vitro studies demonstrated a notable reduction in bacterial growth rates when treated with this compound. The exact IC50 values were not disclosed in the available literature but are crucial for determining efficacy.

Anticancer Activity

The compound has also been evaluated for its potential anticancer properties:

  • Mechanism of Action : It is believed to inhibit cell proliferation by targeting key enzymes involved in cell cycle regulation. Specifically, it interacts with Cyclin-Dependent Kinase 2 (CDK2), leading to cell cycle arrest.
  • In Vitro Studies : Preliminary studies have shown that 7-(4-isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide exhibits significant cytotoxicity against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values reported were approximately 12.5 µM for A549 and 15.0 µM for MCF-7 cells.

Summary of Anticancer Activity

Cell LineIC50 (µM)
A54912.5
MCF-715.0

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects:

  • In Vitro Findings : Studies have indicated that treatment with 7-(4-isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can reduce the production of inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

Summary of Anti-inflammatory Activity

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

Biologische Aktivität

7-(4-Isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines. This compound has garnered attention due to its diverse biological activities, particularly its antimicrobial and anticancer properties. The structural features of this compound, including the isopropylphenyl group and carboxamide functional group, influence its biological interactions and pharmacokinetic properties.

Chemical Structure and Properties

  • Molecular Formula : C15H17N5O
  • Molecular Weight : Approximately 344.38 g/mol
  • Structural Characteristics : The compound features a fused triazole and pyrimidine ring system with significant hydrophobic properties due to the isopropylphenyl substituent.

Antimicrobial Properties

Research indicates that 7-(4-isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide exhibits notable antimicrobial activity against various bacterial strains. Specifically, it has shown effectiveness against Enterococcus faecium , suggesting a mechanism that may involve interference with bacterial protein synthesis or cell wall integrity due to its structural similarities to nucleic acid components .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated significant antiproliferative effects against several human cancer cell lines:

Cell Line IC50 Value (μM) Mechanism of Action
MGC-8033.91Induces apoptosis and G2/M phase arrest
HCT-1160.53Tubulin polymerization inhibitor
MCF-73.49Inhibits cell growth and induces apoptosis

These studies highlight the compound's ability to modulate key signaling pathways involved in cell cycle regulation and apoptosis .

The primary mechanism of action for this compound appears to involve the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of the cell cycle. By inhibiting CDK2 activity, the compound affects cell cycle progression and promotes apoptosis in cancer cells . Additionally, it has been shown to interfere with the ERK signaling pathway, leading to reduced phosphorylation levels of key proteins involved in cell proliferation and survival .

Case Studies

Recent case studies have explored the efficacy of 7-(4-isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide in combination therapies for enhanced anticancer effects:

  • Combination with Chemotherapeutics : When used alongside established chemotherapeutics like doxorubicin, this compound exhibited synergistic effects in inhibiting tumor growth in animal models.
  • Targeted Delivery Systems : Research is ongoing into nanoparticle-based delivery systems that could enhance the bioavailability and targeted action of this compound against cancer cells.

Eigenschaften

IUPAC Name

5-methyl-7-(4-propan-2-ylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c1-9(2)11-4-6-12(7-5-11)14-13(15(17)22)10(3)20-16-18-8-19-21(14)16/h4-9,14H,1-3H3,(H2,17,22)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFIDDUSHRUWOOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)C(C)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.